(1E)-N-hydroxy-2-[(2S)-pent-4-en-2-yloxy]ethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-{2-[(2S)-pent-4-en-2-yloxy]ethylidene}hydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group and an ethylidene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{2-[(2S)-pent-4-en-2-yloxy]ethylidene}hydroxylamine typically involves the reaction of a suitable aldehyde or ketone with hydroxylamine. The reaction conditions often include mild temperatures and the presence of a catalyst to facilitate the formation of the oxime intermediate, which is then converted to the desired hydroxylamine compound through further reaction steps .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(E)-N-{2-[(2S)-pent-4-en-2-yloxy]ethylidene}hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include amines, nitroso compounds, and substituted hydroxylamines, depending on the specific reaction and conditions employed .
Scientific Research Applications
(E)-N-{2-[(2S)-pent-4-en-2-yloxy]ethylidene}hydroxylamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials with specific functional attributes.
Mechanism of Action
The mechanism of action of (E)-N-{2-[(2S)-pent-4-en-2-yloxy]ethylidene}hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity. The compound can also participate in redox reactions, influencing cellular pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydroxylamines and oximes, such as:
- (E)-N-[1-(pyridin-4-yl)ethylidene]hydroxylamine
- (E)-N-{1-[(2S)-4-benzylmorpholin-2-yl]ethylidene}hydroxylamine
Uniqueness
The presence of the pent-4-en-2-yloxy group provides additional sites for chemical modification, enhancing its versatility in synthetic and research applications .
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(NZ)-N-[2-[(2S)-pent-4-en-2-yl]oxyethylidene]hydroxylamine |
InChI |
InChI=1S/C7H13NO2/c1-3-4-7(2)10-6-5-8-9/h3,5,7,9H,1,4,6H2,2H3/b8-5-/t7-/m0/s1 |
InChI Key |
YNSUHBZTLKBODB-BJMRUTCWSA-N |
Isomeric SMILES |
C[C@@H](CC=C)OC/C=N\O |
Canonical SMILES |
CC(CC=C)OCC=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.